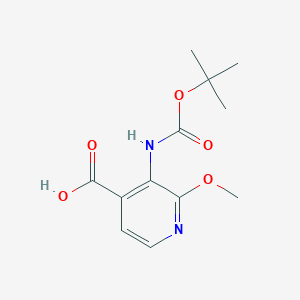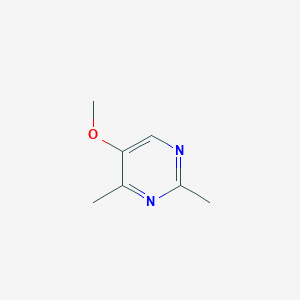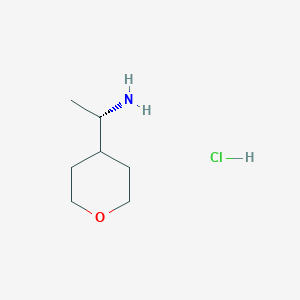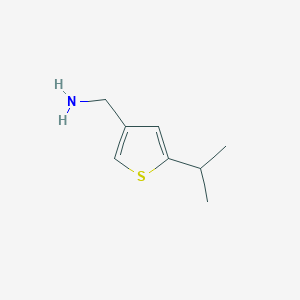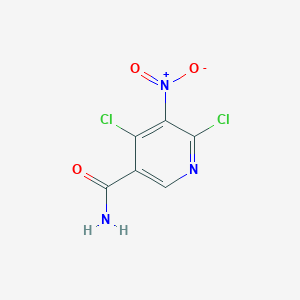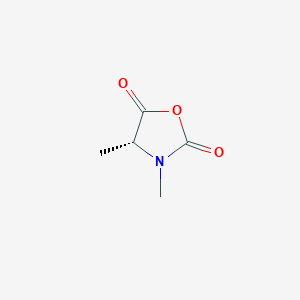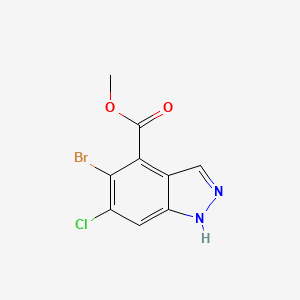
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is a heterocyclic organic compound . Its IUPAC name is “methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” and its InChI code is "1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)" .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting material, 1-bromo-2-chloro-4-methylbenzene, is first nitrated to prepare 1-bromo-2-chloro-4-methylbenzene. This is then reduced to obtain 5-bromo-4-chloro-2-methylbenzamine, which is finally cyclized to yield 6-bromo-5-chloro-1H-indazole .Molecular Structure Analysis
The molecular weight of “Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is 289.52 . The InChI key is "IKMKGRCSJLQULO-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is stored at 28°C . .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is involved in various chemical synthesis processes. For instance, it is used in the preparation of 5-bromoindazole-3-carboxylic acid methylester, further converted to diethylamide through a series of reactions, including arylating and reacting with thionyl chloride and diethylamine. The structural properties are identified through FT-IR, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction studies, indicating its importance in chemical characterization and synthesis processes (Anuradha et al., 2014).
Transformations into Various Derivatives
Research shows that compounds like methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate undergo transformations into various derivatives. For example, the transformation of related compounds into different indazole derivatives under specific conditions highlights the versatility and reactivity of such compounds, which is significant in synthetic chemistry (Fujimura et al., 1984).
Application in Synthesis of Novel Compounds
The compound is also involved in the synthesis of novel compounds like pyridyl–pyrazole-3-one derivatives. These synthesized compounds are characterized by various techniques and tested for their antitumor activity, indicating the compound's role in developing new therapeutic agents (Huang et al., 2017).
Role in Specific Chemical Reactions
The compound plays a crucial role in specific chemical reactions, such as in the synthesis of N-heterocyclic carbenes. These reactions are studied using various techniques, including electrospray-ionization mass spectrometry and NMR spectroscopy, highlighting the compound's utility in detailed chemical studies (Schmidt et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMKGRCSJLQULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731107 | |
| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
CAS RN |
1037841-34-1 | |
| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)
![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)
